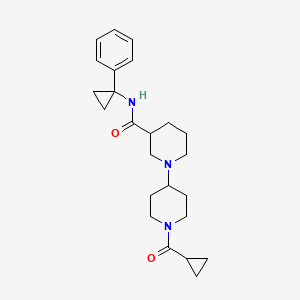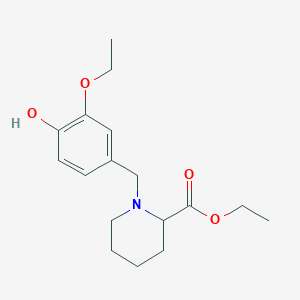![molecular formula C23H29N3OS B6015118 2-[4-(1,3-benzothiazol-2-ylmethyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6015118.png)
2-[4-(1,3-benzothiazol-2-ylmethyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(1,3-benzothiazol-2-ylmethyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol, commonly known as BZP, is a psychoactive drug that belongs to the class of piperazines. It is a synthetic compound that has been used as a recreational drug due to its stimulant properties. However, BZP has also been the subject of scientific research due to its potential therapeutic applications.
Mécanisme D'action
BZP acts as a stimulant by increasing the release of dopamine and serotonin in the brain. It binds to the serotonin and dopamine transporters, preventing the reuptake of these neurotransmitters and leading to an increase in their concentration in the synaptic cleft. This results in increased activation of the dopaminergic and serotonergic systems, leading to feelings of euphoria, increased energy, and heightened alertness.
Biochemical and Physiological Effects:
BZP has been shown to have a number of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature, leading to an increase in metabolism. It also causes the release of glucose and fatty acids into the bloodstream, providing the body with energy. BZP has been found to have anti-inflammatory and antimicrobial properties, as well as neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
BZP has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in the lab. It has been extensively studied and its mechanism of action is well understood. Additionally, it has a relatively short half-life, allowing for precise control over the duration of its effects. However, BZP also has limitations for lab experiments. It is a psychoactive drug that can have significant effects on behavior and cognition, making it difficult to control for these variables in experiments. It also has potential side effects that must be taken into consideration when designing experiments.
Orientations Futures
There are several future directions for research on BZP. One area of interest is its potential therapeutic applications. Further studies are needed to determine the efficacy of BZP as a treatment for inflammatory and neurodegenerative diseases. Additionally, research is needed to determine the optimal dosage and administration route for these applications. Another area of interest is the development of new synthetic analogs of BZP with improved therapeutic properties and reduced side effects. Finally, research is needed to better understand the long-term effects of BZP use on the brain and body, particularly with regards to its potential for addiction and dependence.
Méthodes De Synthèse
BZP can be synthesized by the reaction of 1-benzothiazol-2-ylmethylpiperazine with 3-phenylpropanol in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then purified by recrystallization to obtain pure BZP.
Applications De Recherche Scientifique
BZP has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that BZP has anti-inflammatory properties and can be used to treat inflammatory diseases such as arthritis. It has also been found to have antimicrobial properties and can be used to treat bacterial infections. Additionally, BZP has been shown to have neuroprotective effects and can be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
2-[4-(1,3-benzothiazol-2-ylmethyl)-1-(3-phenylpropyl)piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3OS/c27-16-12-20-17-25(18-23-24-21-10-4-5-11-22(21)28-23)14-15-26(20)13-6-9-19-7-2-1-3-8-19/h1-5,7-8,10-11,20,27H,6,9,12-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHZXMMNRKQEAAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1CC2=NC3=CC=CC=C3S2)CCO)CCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-chloro-4,6-dimethylphenoxy)-N-[4-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B6015046.png)
![2-chloro-4-(1-{3-[(1-methylpiperidin-4-yl)oxy]propyl}-1H-imidazol-2-yl)phenol](/img/structure/B6015055.png)
![3-methyl-5-oxo-N-(tetrahydro-2-furanylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B6015063.png)
![4-[(4-{[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B6015069.png)
![ethyl {2,6-dichloro-4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetate](/img/structure/B6015071.png)


![3-[(diethylamino)sulfonyl]-4-methyl-N-(3-nitrophenyl)benzamide](/img/structure/B6015092.png)
![1-(4-methoxybenzoyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-2-piperidinecarboxamide](/img/structure/B6015105.png)

![4-({3-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-1-piperidinyl}methyl)-2-methoxyphenol](/img/structure/B6015136.png)
![N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-5-quinoxalinecarboxamide](/img/structure/B6015144.png)
![N,N-diethyl-5-[1-(3-methyl-2-furoyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B6015152.png)